molecular formula C37H70N2O12 B12314422 Azithromycin Impurity C

Azithromycin Impurity C

Katalognummer: B12314422
Molekulargewicht: 735.0 g/mol
InChI-Schlüssel: PAIIKRKARNTWPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azithromycin Impurity C, also known as 3’-N-Demethyl-3’-N-(phenylsulfonyl) azithromycin, is a derivative of azithromycin, a widely used macrolide antibiotic. This impurity is one of the many by-products formed during the synthesis and degradation of azithromycin. Understanding and controlling the levels of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Azithromycin Impurity C involves the demethylation of azithromycin followed by the introduction of a phenylsulfonyl group. The process typically includes:

    Demethylation: This step involves the removal of a methyl group from azithromycin. Common reagents used for demethylation include boron tribromide (BBr3) or other strong acids.

    Phenylsulfonylation: The demethylated azithromycin is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large quantities of azithromycin are subjected to demethylation and phenylsulfonylation in batch reactors.

    Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound from other by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

Azithromycin Impurity C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of this compound.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Azithromycin Impurity C has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in azithromycin formulations.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential effects on human health and its role in the safety and efficacy of azithromycin-based medications.

    Industry: Used in the quality control and assurance processes in the pharmaceutical industry to ensure the purity of azithromycin products.

Wirkmechanismus

The mechanism of action of Azithromycin Impurity C is not well-documented, but it is believed to be similar to that of azithromycin. Azithromycin works by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting bacterial protein synthesis. This action prevents the growth and replication of bacteria. The impurity may also interact with similar molecular targets and pathways, potentially affecting the overall efficacy and safety of azithromycin.

Vergleich Mit ähnlichen Verbindungen

Azithromycin Impurity C can be compared with other impurities and derivatives of azithromycin, such as:

    Azithromycin Impurity A: Another by-product formed during the synthesis of azithromycin.

    Azithromycin Impurity B: A degradation product of azithromycin.

    Azithromycin Impurity D: A related compound with a different substitution pattern.

Uniqueness

This compound is unique due to the presence of the phenylsulfonyl group, which distinguishes it from other impurities and derivatives. This structural difference may result in distinct chemical and biological properties, making it an important compound for research and quality control.

Eigenschaften

Molekularformel

C37H70N2O12

Molekulargewicht

735.0 g/mol

IUPAC-Name

13-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C37H70N2O12/c1-14-26-37(10,46)30(41)23(6)39(13)18-19(2)16-36(9,45)32(51-34-28(40)25(38(11)12)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-35(8,44)31(42)24(7)48-27/h19-32,34,40-42,44-46H,14-18H2,1-13H3

InChI-Schlüssel

PAIIKRKARNTWPY-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.